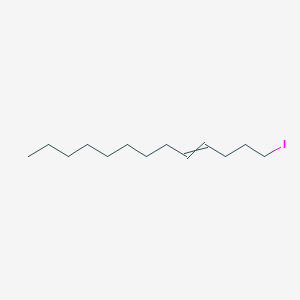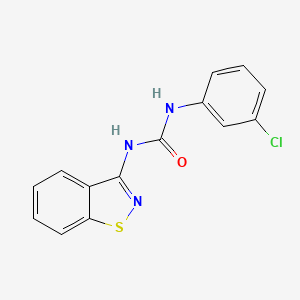
2-(Chlorocarbonyl)-2-methylpropane-1,3-diyl dinitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chlorocarbonyl)-2-methylpropane-1,3-diyl dinitrate is an organic compound with a complex structure It is characterized by the presence of a chlorocarbonyl group and two nitrate groups attached to a propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chlorocarbonyl)-2-methylpropane-1,3-diyl dinitrate typically involves the reaction of 2-methylpropane-1,3-diol with chlorocarbonyl chloride and nitric acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process involves the following steps:
Formation of Intermediate: The reaction of 2-methylpropane-1,3-diol with chlorocarbonyl chloride forms an intermediate compound.
Nitration: The intermediate is then treated with nitric acid to introduce the nitrate groups, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chlorocarbonyl)-2-methylpropane-1,3-diyl dinitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrate groups to other functional groups.
Substitution: The chlorocarbonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Ammonia, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-(Chlorocarbonyl)-2-methylpropane-1,3-diyl dinitrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Chlorocarbonyl)-2-methylpropane-1,3-diyl dinitrate involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through the following pathways:
Activation of Enzymes: The nitrate groups can participate in redox reactions, leading to the activation or inhibition of specific enzymes.
Binding to Receptors: The chlorocarbonyl group can form covalent bonds with receptor sites, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Chlorocarbonyl)-2-methylpropane-1,3-diyl dinitrate: Unique due to the presence of both chlorocarbonyl and nitrate groups.
Isosorbide dinitrate: A related compound used in medicine for its vasodilatory effects.
Nitroglycerin: Another nitrate-containing compound with similar applications in medicine and industry.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
104963-56-6 |
|---|---|
Formule moléculaire |
C5H7ClN2O7 |
Poids moléculaire |
242.57 g/mol |
Nom IUPAC |
[3-chloro-2-methyl-2-(nitrooxymethyl)-3-oxopropyl] nitrate |
InChI |
InChI=1S/C5H7ClN2O7/c1-5(4(6)9,2-14-7(10)11)3-15-8(12)13/h2-3H2,1H3 |
Clé InChI |
CBMQMHRVHTVYSN-UHFFFAOYSA-N |
SMILES canonique |
CC(CO[N+](=O)[O-])(CO[N+](=O)[O-])C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



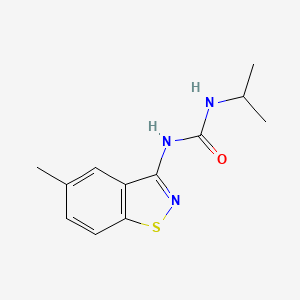
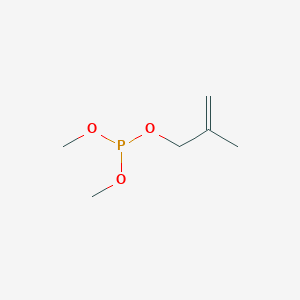
![Benzene, [1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]-](/img/structure/B14343455.png)
![2,2',2''-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dicyclohexylacetamide)](/img/structure/B14343461.png)
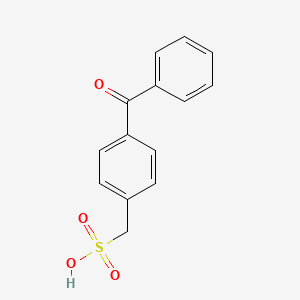
![1-Chloro-2,3,5,6-tetrafluoro-4-[(4-methylphenyl)sulfanyl]benzene](/img/structure/B14343492.png)
![2-[tert-Butyl(dimethyl)silyl]but-3-en-2-ol](/img/structure/B14343494.png)
![2-(2-{2-[(Dodecan-5-yl)oxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14343499.png)

![4,4'-[(2-Methoxyphenyl)methylene]diphenol](/img/structure/B14343512.png)

